1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene
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Overview
Description
1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene typically involves the introduction of the ethenyl, methoxy, and trifluoromethyl groups onto a benzene ring. One common method is the alkylation of 2-methoxy-3-(trifluoromethyl)benzene with an ethenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding ethyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate, acetic acid, dichloromethane.
Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, potassium hydroxide, dimethylformamide (DMF).
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. The trifluoromethyl group is known to enhance the biological activity of molecules, making this compound a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Ethenyl-2-(trifluoromethyl)benzene: Lacks the methoxy group, resulting in different chemical and biological properties.
1-Ethenyl-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, affecting the compound’s reactivity and interactions.
1-Ethenyl-2-methoxybenzene: Lacks the trifluoromethyl group, leading to reduced lipophilicity and metabolic stability.
Uniqueness: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group provides additional sites for chemical interactions. This combination of properties makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-ethenyl-2-methoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCTVDPESURNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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